molecular formula C5H8N2O2 B116743 3-(3-methyl-3H-diazirin-3-yl)propanoic acid CAS No. 25055-86-1

3-(3-methyl-3H-diazirin-3-yl)propanoic acid

Cat. No. B116743
CAS RN: 25055-86-1
M. Wt: 128.13 g/mol
InChI Key: DSOGRJSLWCABBW-UHFFFAOYSA-N
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Description

3-(3-methyl-3H-diazirin-3-yl)propanoic acid is a chemical compound with the molecular formula C5H8N2O2 . It is commonly used in biochemical research as a photo-crosslinking agent . This compound belongs to the class of diazirine-containing compounds, which can be activated by UV light to form highly reactive carbene intermediates .


Molecular Structure Analysis

The molecular structure of this compound consists of a three-membered diazirine ring attached to a propionic acid moiety . The diazirine ring contains a nitrogen-nitrogen double bond and a methyl group attached to one of the nitrogen atoms .


Chemical Reactions Analysis

The thermolysis of diazirines, including this compound, involves ring opening to a ‘complex’ followed either by nitrogen loss or by isomerization to a diazo compound .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 128.13 g/mol . It is a liquid at room temperature and has a melting point of 8-10°C . The compound has a topological polar surface area of 62 Ų and a complexity of 158 .

Scientific Research Applications

Thermolysis and Chemical Properties

The thermolysis of 3-(3-methyl-3H-diazirin-3-yl)propanoic acid has been studied, revealing insights into its chemical behavior. This research shows that the reactions of this compound are unimolecular and fit linear Arrhenius plots. The major products from these reactions are alkenes derived from the corresponding carbenes, confirming that diazirine thermolysis involves ring opening to a ‘complex’ followed by either nitrogen loss or isomerization to a diazo compound (Stevens, Liu, Soundararajan, & Paike, 1990).

Applications in Photocrosslinking Experiments

Diazirine compounds, including those similar to this compound, are used in photocrosslinking experiments within molecular biology. A specific compound, 2,3-dihydroxy-3-{3-[3-(trifluoromethyl)diazirin-3-yl]phenyl}propionic acid, was synthesized for such purposes. The compound's synthesis begins with the bromination of trifluoroacetophenone, illustrating the potential of diazirine derivatives in biological studies (Kogon, Bochkariov, Baskunov, & Cheprakov, 1992).

Bioorganic Applications

In the field of bioorganic chemistry, diazirine derivatives, including those related to this compound, are synthesized as carbene precursors with chromogenic groups. These compounds have applications in photoaffinity labeling methodologies, where they can be used for simple spectrophotometric detection of labeled products without the need for radioactive techniques. This indicates a significant role in studying biological macromolecules (Hatanaka, Yoshida, Nakayama, & Kanaoka, 1989).

Use in Neurobiology Research

N-(2-mercaptoethyl)-3-(3-methyl-3H-diazirine-3-yl) propanamide, a compound related to this compound, has been synthesized for use in neurobiology. This compound, with sulfhydryl and amine photoreactive ends, allows the tethering of recombinant proteins to chitosan films, mimicking the physiological process of axon pathfinding in the nervous system. This represents a significant application in neurobiological research and the study of neuronal guidance during development and regeneration (McCormick, Wijekoon, & Leipzig, 2013).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H315, H318, and H335 . These indicate that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

3-(3-Methyl-3H-diazirin-3-yl)propanoic acid plays a crucial role in biochemical reactions due to its ability to form covalent bonds with biomolecules upon UV activation. It interacts with various enzymes, proteins, and other biomolecules, including cyclic AMP-dependent protein kinase, protein kinase C, and cAMP response element-binding protein . These interactions are essential for studying the dynamics of protein complexes and mapping binding sites of ligands on proteins .

Cellular Effects

The effects of this compound on cells and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to interact with GABA A, NMDA, and serotonin receptors, impacting neuronal signaling pathways . Additionally, it can affect the activity of intracellular proteins, leading to changes in cellular responses and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. Upon UV activation, it generates reactive carbene intermediates that can covalently modify amino acid residues in proteins, such as lysine, arginine, and histidine . This modification can lead to enzyme inhibition or activation, changes in gene expression, and alterations in protein-protein interactions . The compound’s ability to bind to multiple receptors and proteins highlights its broad impact on biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the thermal decomposition of diazirines, including this compound, involves ring opening and nitrogen loss . These processes can affect the compound’s reactivity and efficacy in biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate protein interactions and cellular functions without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Understanding the dosage-dependent effects is crucial for optimizing its use in research and minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound’s ability to generate reactive intermediates upon UV activation allows it to participate in metabolic flux and alter metabolite levels . These interactions are essential for studying metabolic processes and identifying potential targets for therapeutic interventions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s localization and accumulation can affect its activity and function in biochemical experiments. Understanding its transport mechanisms is essential for optimizing its use in research and ensuring accurate results.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for studying the compound’s effects on cellular processes and identifying potential therapeutic targets.

properties

IUPAC Name

3-(3-methyldiazirin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-5(6-7-5)3-2-4(8)9/h2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOGRJSLWCABBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701283434
Record name 3-Methyl-3H-diazirine-3-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701283434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25055-86-1
Record name 3-Methyl-3H-diazirine-3-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25055-86-1
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Record name 3-Methyl-3H-diazirine-3-propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-methyl-3H-diazirin-3-yl)propanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary products of 3-(3-methyldiazirin-3-yl)propanoic acid thermolysis?

A1: The thermolysis of 3-(3-methyldiazirin-3-yl)propanoic acid primarily yields alkenes derived from the corresponding carbene, MeCH2CH2CO2H. This indicates that the reaction proceeds through a carbene intermediate. Interestingly, a small percentage (around 5%) of γ-valerolactone is also formed, suggesting a competing reaction pathway involving the carboxylic acid functionality. []

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